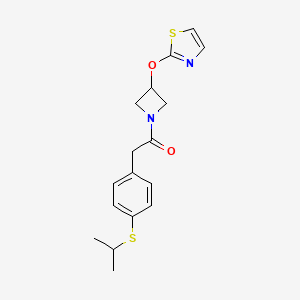
2-(4-(Isopropylthio)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Isopropylthio)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as "ITE" and is a synthetic compound that was first synthesized in 2007. Since its discovery, ITE has been extensively studied for its potential use in various applications, including cancer treatment, immunomodulation, and inflammation.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. They can be synthesized and modified to create new molecules with potent antimicrobial activities. This compound, with its thiazolyl moiety, could be explored for its efficacy against various bacterial and fungal pathogens, potentially leading to the development of new antimicrobial agents .
Anticancer Research
Compounds containing thiazole structures have been studied for their anticancer properties. The thiazolyl azetidinyl ketone structure of the compound may interact with cancer cell lines, inhibiting growth or inducing apoptosis. Research in this area could contribute to the discovery of novel anticancer drugs .
Antiviral Applications
Thiazole derivatives like ritonavir have antiretroviral activity, suggesting that our compound could also be investigated for its potential antiviral effects. This application is particularly relevant in the context of emerging viral diseases and the ongoing search for effective antiviral drugs .
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory properties of thiazole derivatives make them candidates for the treatment of chronic inflammatory diseases. The compound’s structure suggests it could be synthesized and tested for anti-inflammatory and analgesic effects, providing a new avenue for pain management research .
Neuroprotective Agents
Thiazole compounds have shown promise as neuroprotective agents, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s. Research into the neuroprotective applications of this compound could lead to advancements in the treatment of such conditions .
Agricultural Chemicals
Thiazole derivatives are used in agrochemicals due to their biological activity. The compound could be evaluated for its potential use in pesticides or herbicides, contributing to the development of new products that protect crops from pests and diseases .
Propiedades
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c1-12(2)23-15-5-3-13(4-6-15)9-16(20)19-10-14(11-19)21-17-18-7-8-22-17/h3-8,12,14H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWLGVYNUJHYMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Isopropylthio)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B2960066.png)
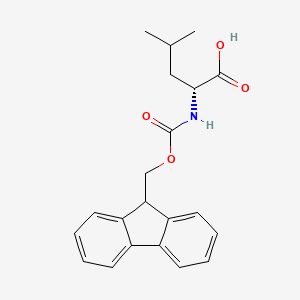
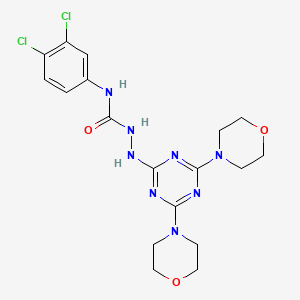
![2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2960072.png)
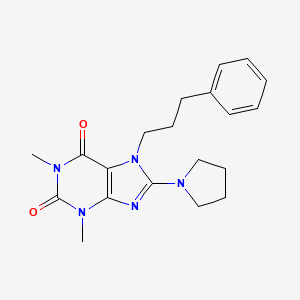
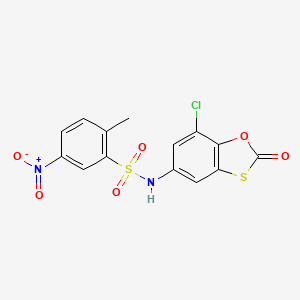
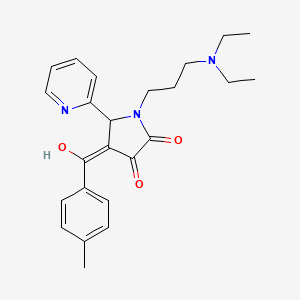
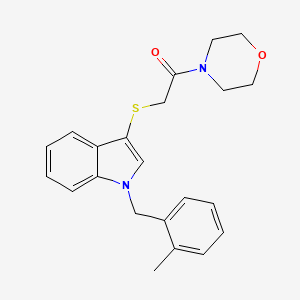



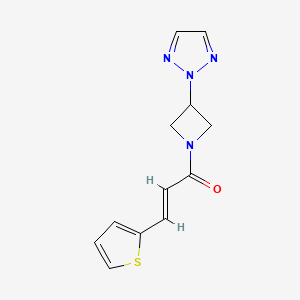
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide](/img/structure/B2960088.png)
![(1R,5S)-8-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2960089.png)